molecular formula C12H12N2O3 B15067174 Methyl 3-(5-ethyl-1,2,4-oxadiazol-3-YL)benzoate

Methyl 3-(5-ethyl-1,2,4-oxadiazol-3-YL)benzoate

Cat. No.: B15067174
M. Wt: 232.23 g/mol
InChI Key: ZMZWEVVWKCLHFX-UHFFFAOYSA-N
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Description

Methyl 3-(5-ethyl-1,2,4-oxadiazol-3-YL)benzoate is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-ethyl-1,2,4-oxadiazol-3-YL)benzoate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid with methanol in the presence of a dehydrating agent such as sulfuric acid or thionyl chloride . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-ethyl-1,2,4-oxadiazol-3-YL)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxadiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3-(5-ethyl-1,2,4-oxadiazol-3-YL)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(5-ethyl-1,2,4-oxadiazol-3-YL)benzoate involves its interaction with molecular targets in biological systems. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid
  • 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid
  • 3-(3-ethyl-1,2,4-oxadiazol-5-yl)benzoic acid

Uniqueness

Methyl 3-(5-ethyl-1,2,4-oxadiazol-3-YL)benzoate is unique due to its specific substitution pattern on the oxadiazole ring and the ester functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

Methyl 3-(5-ethyl-1,2,4-oxadiazol-3-YL)benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

This compound is characterized by the presence of an oxadiazole ring, which is often associated with various biological activities. The synthesis typically involves the cyclization of appropriate precursors, such as 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid with methanol in the presence of dehydrating agents like sulfuric acid or thionyl chloride.

Molecular Formula: C₁₂H₁₂N₂O₃
Molecular Weight: 232.24 g/mol
CAS Number: 1166756-75-7

Antimicrobial Properties

Research has shown that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. This compound has been studied for its effectiveness against various bacterial strains. For instance, a study demonstrated that derivatives of oxadiazole exhibited notable inhibitory effects on both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been a focal point in recent studies. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. For example:

Cell Line IC50 (µM) Reference
HCT-11610.5
HePG-212.0
MCF-715.0

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of specific molecular targets.

The biological activity of this compound is largely attributed to its interaction with various enzymes and receptors within biological systems. The oxadiazole ring can influence cellular pathways by:

  • Inhibiting Enzyme Activity: The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Modulating Receptor Activity: It can interact with receptors such as EGFR (Epidermal Growth Factor Receptor), leading to altered signaling pathways associated with tumor growth .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Anticancer Effects: In a study focusing on breast cancer models, treatment with this compound resulted in a significant reduction in tumor size compared to control groups.
  • Antimicrobial Efficacy: Another study reported that this compound exhibited a minimum inhibitory concentration (MIC) lower than many standard antibiotics against resistant bacterial strains.

Properties

IUPAC Name

methyl 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-3-10-13-11(14-17-10)8-5-4-6-9(7-8)12(15)16-2/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZWEVVWKCLHFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=CC(=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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